REACTION_SMILES
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[CH3:1][CH2:2][N:3]([CH2:4][CH3:5])[CH2:6][CH3:7].[CH:26]([Cl:27])([Cl:28])[Cl:29].[Cl:19][C:20](=[O:21])[O:22][CH2:23][CH3:24].[OH2:25].[c:8]1([CH:14]2[CH2:15][CH:16]=[N:17][NH:18]2)[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[c:8]1([CH:14]2[CH2:15][CH:16]=[N:17][N:18]2[C:20](=[O:21])[O:22][CH2:23][CH3:24])[cH:9][cH:10][cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=NNC(c2ccccc2)C1
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Name
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Type
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product
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Smiles
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CCOC(=O)N1N=CCC1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |